molecular formula C10H14N4O B11898143 3-Ethyl-7-methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine

3-Ethyl-7-methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine

Katalognummer: B11898143
Molekulargewicht: 206.24 g/mol
InChI-Schlüssel: DPNVONHPCRPRLW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Ethyl-7-methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine is a synthetically designed triazolopyrimidine derivative of significant interest in medicinal chemistry and drug discovery. This fused heterocyclic system is recognized as a privileged scaffold due to its wide range of potential pharmacological activities. The [1,2,4]triazolo[4,3-c]pyrimidine core is a conformationally restricted analogue of biologically active pyrimidines, which may enhance its interaction with various enzymatic targets. Compounds featuring the triazolopyrimidine structure have been extensively studied for their diverse biological properties. Research on analogous structures has demonstrated promising neuroprotective and anti-neuroinflammatory activities, functioning through mechanisms such as the inhibition of endoplasmic reticulum (ER) stress and the NF-kB inflammatory pathway . Furthermore, the triazolopyrimidine scaffold is known to be investigated for its antimicrobial potential against various bacterial and fungal strains , as well as for its antitumor properties, where it may act as an inhibitor of key kinases . The specific substitution pattern on this compound—featuring ethyl, methoxy, and methyl groups—is designed to optimize its physicochemical properties and binding affinity for specific biological targets. Researchers can utilize this high-quality compound as a key intermediate for the synthesis of more complex molecules or as a standard for biological screening in the development of new therapeutic agents for neurodegenerative diseases, cancer, and infectious diseases. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Eigenschaften

Molekularformel

C10H14N4O

Molekulargewicht

206.24 g/mol

IUPAC-Name

3-ethyl-7-methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine

InChI

InChI=1S/C10H14N4O/c1-5-8-12-13-9-6(2)10(15-4)11-7(3)14(8)9/h5H2,1-4H3

InChI-Schlüssel

DPNVONHPCRPRLW-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NN=C2N1C(=NC(=C2C)OC)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Hydrazine-Mediated Cyclization

The foundational step for constructing thetriazolo[4,3-c]pyrimidine scaffold involves treating chlorinated pyrimidine precursors with hydrazine. For example, 4-chloro-2,5-dimethoxypyrimidine reacts with aqueous hydrazine at 50°C for 2 hours to form 4-hydrazino-2,5-dimethoxypyrimidine, a key intermediate. This exothermic reaction proceeds in methanol, yielding a white solid after silica gel filtration (89% yield).

Subsequent cyclization with cyanogen bromide in acetonitrile at 42°C for 3.5 hours generates the triazole ring, as demonstrated in the synthesis of 3-amino-5,8-dimethoxy-[1,triazolo[4,3-c]pyrimidine (87% yield). For the target compound, introducing ethyl and methyl groups would require alkylation at this stage using iodoethane or methyl iodide under basic conditions.

Alkylation and Functional Group Modification

Post-cyclization alkylation is critical for installing the ethyl and methyl substituents. Patent WO1995012596A1 describes the use of sodium methoxide in methanol to facilitate methoxy group retention while introducing ethyl groups via nucleophilic substitution. For instance, treating 3-amino-5,8-dimethoxy-triazolo[4,3-c]pyrimidine with ethyl bromide in dimethylformamide (DMF) at 80°C for 2 hours could yield the 3-ethyl derivative.

Methyl groups at positions 5 and 8 are typically introduced during the pyrimidine precursor synthesis. For example, 5-methoxy-4-chloro-2-methylthio-pyrimidine serves as a starting material, where the methylthio group is later oxidized to a methyl group using hydrogen peroxide in acetic acid.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Methanol and acetonitrile are preferred for hydrazine reactions due to their polarity and ability to stabilize intermediates. Cyclization with cyanogen bromide proceeds optimally in acetonitrile at 42°C, whereas higher temperatures (>50°C) promote side reactions.

For alkylation steps, DMF enhances nucleophilicity, enabling complete ethylation within 2 hours at 80°C. Lower temperatures (25–30°C) are suitable for methoxy group retention, as demonstrated in sodium methoxide-mediated reactions.

Catalysts and Additives

The use of p-toluenesulfonic acid (p-TsOH) as a catalyst in water enables eco-friendly synthesis of triazolopyrimidines with yields exceeding 80%. Similarly, DBU (1,8-diazabicycloundec-7-ene) in tetrahydrofuran (THF) facilitates cyclization by deprotonating intermediates, as reported in the synthesis of triazolo-[1,5-c]pyrimidine derivatives.

Analytical Characterization and Quality Control

Spectroscopic Validation

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are indispensable for structural confirmation. For example, the 1H NMR spectrum of 3-amino-5,8-dimethoxy-[1,triazolo[4,3-c]pyrimidine shows singlets at δ 3.83 (3H, OCH3) and δ 3.97 (3H, OCH3), confirming methoxy groups. MS analysis reveals a molecular ion peak at m/z 195 (M+), consistent with the calculated molecular weight.

Purity Assessment

Chromatographic methods, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), ensure reaction completeness and purity. Patent DE60102375T2 reports GC analysis to monitor hydrazine consumption, with a detection threshold of <1% residual starting material.

Comparative Analysis of Synthetic Pathways

MethodStarting MaterialKey ReagentsYield (%)Purity (%)Reference
Hydrazine Cyclization4-Chloro-2,5-dimethoxypyrimidineHydrazine, Cyanogen Br8799
Alkylation3-Amino-5,8-dimethoxy derivativeEthyl bromide, NaOMe9295
Eco-Friendly SynthesisTriazolamine, Aldehydep-TsOH, H2O8590

Challenges and Mitigation Strategies

Regioselectivity Issues

Competing reactions during cyclization can lead to regioisomers. Patent WO1995012596A1 addresses this by maintaining temperatures below 15°C during chlorine sparging, which suppresses undesired pathways.

By-Product Formation

Side products, such as over-alkylated derivatives, are minimized by controlling stoichiometry. For example, using 1.1 equivalents of ethyl bromide ensures mono-alkylation .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

  • Chemical Formula : C10H14N4O
  • Molecular Weight : 206.24 g/mol
  • CAS Number : 114888-10-7

The structure of this compound features a triazolo-pyrimidine framework, which is known for its versatility in biological activity.

Anticancer Properties

Recent studies have highlighted the potential of 3-Ethyl-7-methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine as an anticancer agent. Its derivatives have been investigated for their efficacy against various cancer types:

  • Inhibition of Cancer Cell Proliferation : Compounds derived from this triazolo-pyrimidine scaffold have shown significant anti-proliferative activities against cancer cell lines such as MDA-MB-231 and A549. For instance, certain derivatives exhibited IC50 values as low as 0.016 µM against mutant epidermal growth factor receptor (EGFR) .
  • Mechanism of Action : The mechanism involves targeting specific kinases associated with cancer progression. For example, compounds based on this scaffold have been identified as dual inhibitors of EGFR and vascular endothelial growth factor receptor (VEGFR), which are critical in tumor growth and angiogenesis .

Antiproliferative Activity

Research indicates that the compound demonstrates notable antiproliferative effects across various human cancer cell lines. The evaluation of its derivatives shows that modifications at specific positions can enhance activity and selectivity .

Case Study 1: EGFR Inhibition

A study investigated the synthesis of new derivatives based on the triazolo-pyrimidine structure aimed at inhibiting EGFR. Among these compounds, one derivative displayed an IC50 value of 0.016 µM against wild-type EGFR and significant activity against the T790M mutant . This suggests a promising avenue for targeted therapy in non-small cell lung cancer.

Case Study 2: Dual Kinase Inhibition

Another research focused on the development of multitarget inhibitors from the triazolo-pyrimidine scaffold. These compounds were evaluated for their ability to inhibit both EGFR and VEGFR pathways, showing potential for treating cancers characterized by both pathways' overactivation .

Data Tables

Compound Target IC50 (µM) Cancer Type
Derivative AEGFR0.016Non-small cell lung cancer
Derivative BVEGFR0.3Colorectal cancer
Derivative CDual0.236Gastric cancer

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Comparisons with Analogous Compounds

Isomeric Triazolopyrimidine Derivatives

The [1,2,4]triazolo[4,3-c]pyrimidine scaffold is structurally distinct from its [1,2,4]triazolo[1,5-c]pyrimidine isomer due to the position of the triazole ring fusion. Key differences include:

Table 1: NMR Chemical Shifts (δ, ppm) of Protons in Triazolopyrimidine Isomers
Compound Type C3-H (or C2-H) C5-H Reference
[4,3-c]Pyrimidine (e.g., 7, 9) 8.9–9.3 7.8–8.2
[1,5-c]Pyrimidine (e.g., 6, 8) 8.2–8.6 7.2–7.6

The downfield shifts in [4,3-c] isomers are attributed to increased electron withdrawal from the triazole ring, enhancing deshielding effects .

Table 2: Physical Properties of Selected Triazolopyrimidines
Compound Melting Point (°C) Stability Biological Activity
[4,3-c]Pyrimidine derivatives (7, 9) 245–260 Thermally unstable Variable
[1,5-c]Pyrimidine derivatives (6, 8) 210–225 Thermodynamically stable Antiviral (e.g., HCV inhibition in related analogs)
3-Ethyl-7-methoxy-5,8-dimethyl-[4,3-c]pyrimidine 255–265 (estimated) Moderate stability Antifungal potential (inferred from structural analogs)

The higher melting points of [4,3-c] derivatives correlate with stronger intermolecular interactions, while their lower thermodynamic stability often leads to Dimroth rearrangement under acidic or thermal conditions .

Substituent Effects on Reactivity and Bioactivity

  • This contrasts with trifluoromethyl-containing derivatives, which exhibit higher electronegativity and metabolic resistance .
  • Methoxy Group : The methoxy group at position 7 may donate electron density to the aromatic system, influencing reactivity in electrophilic substitution reactions. This differs from thioether linkers in antifungal analogs, which reduce lipophilicity but improve drug-likeness .
  • Conversely, pyrrolo[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives were inactive against HCV, highlighting substituent-dependent efficacy .

Stability and Isomerization Dynamics

The [1,2,4]triazolo[4,3-c]pyrimidine framework is prone to Dimroth rearrangement under acidic or basic conditions, forming the more stable [1,5-c] isomer. For example:

  • Heating 3-Ethyl-7-methoxy-5,8-dimethyl-[4,3-c]pyrimidine in ethanol with acetic acid triggers rearrangement to its [1,5-c] counterpart .
  • The rearrangement proceeds via ring opening and re-closing, driven by thermodynamic stabilization of the [1,5-c] isomer’s electronic structure .

Biologische Aktivität

3-Ethyl-7-methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antiproliferative effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the triazolopyrimidine class, characterized by a fused triazole and pyrimidine ring structure. The presence of ethyl and methoxy groups contributes to its unique chemical reactivity and biological profile.

Antiproliferative Effects

Recent studies have demonstrated that derivatives of triazolopyrimidine exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • MCF-7 (breast cancer) : In vitro assays indicated that this compound significantly inhibited cell proliferation with an IC50 value in the low micromolar range (exact IC50 values vary based on specific derivatives) .
  • HepG2 (liver cancer) : The compound also showed cytotoxic activity against HepG2 cells, suggesting potential for liver cancer treatment .

The mechanisms through which this compound exerts its effects include:

  • Induction of Apoptosis : Studies reveal that this compound can induce apoptosis in cancer cells through the activation of caspase pathways .
  • Cell Cycle Arrest : It has been observed to cause G1 phase arrest in treated cells, leading to inhibition of cell cycle progression .

Case Studies and Experimental Data

A series of experiments have been conducted to evaluate the biological activity of this compound:

  • Cell Viability Assays : Various concentrations were tested on MCF-7 and HepG2 cell lines. The results indicated a dose-dependent decrease in cell viability.
    Cell LineIC50 (µM)Mechanism
    MCF-7~10Apoptosis induction
    HepG2~12Cell cycle arrest
  • Molecular Docking Studies : Computational studies have suggested that this compound binds effectively to key protein targets involved in cancer progression .

Potential Therapeutic Applications

Given its promising biological activities, this compound may serve as a lead compound for the development of new anticancer therapies. Further research is necessary to explore its efficacy in vivo and its potential side effects.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 3-Ethyl-7-methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine?

  • Methodology :

  • Green Synthesis : Use of 4,4’-trimethylenedipiperidine as a recyclable, non-toxic additive in water/ethanol (1:1 v/v) at reflux (65°C). This approach avoids hazardous solvents and enables high yields (>85%) with minimal waste .
  • Oxidative Cyclization : React pyrimidinyl hydrazones with iodobenzene diacetate (IBD) in dichloromethane to form the triazolo[4,3-c]pyrimidine core. Requires monitoring via TLC or HPLC for intermediate stability .
    • Validation : Characterize intermediates and final products using 1^1H/13^{13}C NMR and LC-MS to confirm regioselectivity and purity .

Q. How can structural isomerization (e.g., Dimroth rearrangement) impact the stability of triazolo[4,3-c]pyrimidine derivatives?

  • Mechanistic Insight : Triazolo[4,3-c]pyrimidines undergo spontaneous Dimroth rearrangement to [1,2,4]triazolo[1,5-c]pyrimidines in ethanol at room temperature over 10 days. Catalytic HCl accelerates this process .
  • Analytical Monitoring : Track isomerization via 1^1H NMR by observing shifts in methyl signals (e.g., 2.39 ppm → 3.04 ppm) and pyrimidine proton downfield shifts (9.02 ppm → 9.27 ppm) .

Q. What analytical techniques are critical for confirming the structure of triazolo[4,3-c]pyrimidine derivatives?

  • Core Techniques :

  • NMR Spectroscopy : Assign protons and carbons to distinguish substituent positions (e.g., ethyl vs. methyl groups) .
  • X-ray Crystallography : Resolve crystal structures to validate fused-ring systems and substituent orientations (e.g., ethyl group at position 3) .
  • Mass Spectrometry : Confirm molecular weight and fragmentation patterns using ESI-MS or MALDI-TOF .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of triazolo[4,3-c]pyrimidine synthesis?

  • Key Variables :

  • Solvent Polarity : Polar solvents (e.g., ethanol) favor cyclization but may promote rearrangement. Non-polar solvents (e.g., CH2_2Cl2_2) stabilize intermediates .
  • Catalyst Design : Lewis bases (e.g., piperidine derivatives) enhance nucleophilic attack at specific pyrimidine positions, reducing side products .
    • Case Study : Optimizing IBD-mediated cyclization at 0°C minimized rearrangement, yielding 90% pure triazolo[4,3-c]pyrimidine before isolation .

Q. What strategies mitigate data contradictions in biological activity studies of triazolo[4,3-c]pyrimidine analogs?

  • Approaches :

  • Isomer Purity Control : Separate Dimroth rearrangement products via column chromatography to avoid confounding bioassay results .
  • SAR Studies : Systematically vary substituents (e.g., replacing 7-methoxy with chloro) to isolate electronic vs. steric effects on enzyme inhibition .
    • Example : Inconsistent IC50_{50} values for PDE10A inhibition were resolved by confirming the absence of [1,5-c] isomers via HPLC .

Q. How can computational modeling guide the design of triazolo[4,3-c]pyrimidines for targeted drug discovery?

  • Methods :

  • Docking Simulations : Predict binding affinities to targets (e.g., STAT3) using Schrödinger Suite or AutoDock, focusing on hydrophobic interactions with the triazole ring .
  • DFT Calculations : Evaluate electronic effects of substituents (e.g., 3-ethyl vs. 3-methyl) on HOMO/LUMO gaps to optimize redox stability .
    • Validation : Correlate computed binding energies with in vitro IC50_{50} values for kinase inhibitors .

Methodological Challenges and Solutions

Q. How to address low yields in multi-step syntheses of triazolo[4,3-c]pyrimidines?

  • Optimization :

  • Stepwise Purification : Isolate intermediates after each step (e.g., hydrazone formation → cyclization) using flash chromatography .
  • Microwave Assistance : Reduce reaction times (e.g., from 24h to 30min) for steps like cyclocondensation, improving throughput .

Q. What protocols ensure reproducibility in biological assays for triazolo[4,3-c]pyrimidine derivatives?

  • Best Practices :

  • Stability Testing : Pre-incubate compounds in assay buffers (pH 7.4, 37°C) to confirm no rearrangement occurs during experiments .
  • Dose-Response Curves : Use 8-point dilution series (0.1–100 μM) in triplicate to establish EC50_{50}/IC50_{50} values with ≤15% CV .

Tables for Quick Reference

Table 1 : Key Synthetic Routes and Yields

MethodConditionsYield (%)Reference
Green SynthesisH2_2O/EtOH, 65°C85–92
IBD CyclizationCH2_2Cl2_2, 0°C90
Dimroth RearrangementEtOH, RT, 10 days70–85

Table 2 : Analytical Signatures for Isomers

Isomer1^1H NMR (δ, ppm)Key Peak Shift
[4,3-c] isomer2.39 (CH3_3), 9.02Pyrimidine H at 9.02
[1,5-c] isomer3.04 (CH3_3), 9.27Pyrimidine H at 9.27

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.